molecular formula C20H19N5 B12003521 2-butyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

2-butyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12003521
M. Wt: 329.4 g/mol
InChI Key: VAVFIVOTUKNZHG-UHFFFAOYSA-N
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Description

2-butyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of imidazole-containing heterocycles. Imidazole derivatives are known for their broad range of biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction may involve the use of a base such as potassium hydroxide (KOH) in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-butyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-butyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-butyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, which may play a role in its biological activity. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-butyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern and the presence of both imidazole and pyrido[1,2-a]benzimidazole rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other imidazole derivatives .

Properties

Molecular Formula

C20H19N5

Molecular Weight

329.4 g/mol

IUPAC Name

2-butyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C20H19N5/c1-3-4-7-15-14(2)16(12-21)19-23-17-8-5-6-9-18(17)25(19)20(15)24-11-10-22-13-24/h5-6,8-11,13H,3-4,7H2,1-2H3

InChI Key

VAVFIVOTUKNZHG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4C=CN=C4

Origin of Product

United States

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